molecular formula C13H18N2O5 B2584931 (N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid CAS No. 1820606-90-3

(N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid

Cat. No.: B2584931
CAS No.: 1820606-90-3
M. Wt: 282.296
InChI Key: LEMGJNGCQDKTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid is a chemical compound with the molecular formula C13H18N2O5. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (BOC) protected amino group and a methoxypyridine moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid typically involves the protection of an amino group with a BOC group, followed by the introduction of the methoxypyridine moiety. One common method involves the reaction of 2-methoxypyridine-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the BOC group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic synthesis, (N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid serves as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions without interference from the amino functionality .

Biology and Medicine

The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that target specific biological pathways. Its methoxypyridine moiety is known to enhance the bioavailability and metabolic stability of drug molecules .

Industry

In the chemical industry, this compound is utilized in the production of agrochemicals and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate for various industrial applications .

Mechanism of Action

The mechanism of action of (N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific enzymes or receptors, modulating their activity. The methoxypyridine moiety can enhance binding affinity to target proteins, while the BOC-protected amino group can be selectively deprotected to reveal the active amino group for further interactions .

Comparison with Similar Compounds

Similar Compounds

  • (N-BOC-Amino)(2-hydroxypyridin-4-yl)acetic acid
  • (N-BOC-Amino)(2-chloropyridin-4-yl)acetic acid
  • (N-BOC-Amino)(2-fluoropyridin-4-yl)acetic acid

Uniqueness

(N-BOC-Amino)(2-methoxypyridin-4-yl)acetic acid is unique due to its methoxypyridine moiety, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly useful in the synthesis of drug candidates with improved pharmacokinetic profiles .

Properties

IUPAC Name

2-(2-methoxypyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-10(11(16)17)8-5-6-14-9(7-8)19-4/h5-7,10H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMGJNGCQDKTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=NC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.